1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde
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Overview
Description
1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C12H24O2Si and a molecular weight of 228.41 g/mol . It is commonly used in organic synthesis due to its unique structural properties, which include a cyclopentane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of an aldehyde group. One common method involves the reaction of cyclopentanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole to form the TBDMS-protected cyclopentanol. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and conditions used are typically the same, but with adjustments to accommodate the scale of production.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid
Reduction: 1-[(Tert-butyldimethylsilyl)oxy]cyclopentanol
Substitution: Cyclopentanol
Scientific Research Applications
1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The TBDMS group provides steric protection, allowing selective reactions at the aldehyde group. The compound can act as an electrophile in nucleophilic addition reactions, forming various adducts depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
(Tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an acetaldehyde group instead of a cyclopentane ring.
3-(Tert-Butyldimethylsiloxy)propionaldehyde: Contains a propionaldehyde group instead of a cyclopentane ring.
Uniqueness
1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear aldehydes. This uniqueness makes it valuable in the synthesis of cyclic compounds and in reactions requiring selective protection of hydroxyl groups .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclopentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(10-13)8-6-7-9-12/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKTWTUVWECJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-23-2 |
Source
|
Record name | 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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